

What is the chemical structure of Propamocarb hydrochloride?

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Compound of Interest

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Propamocarb Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

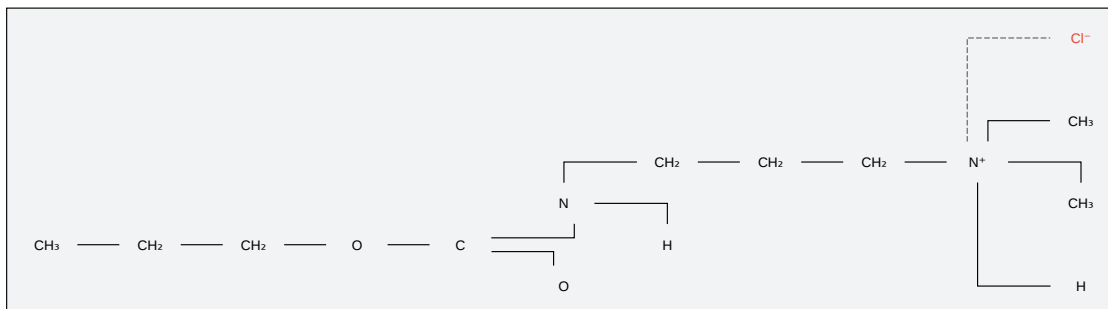
Abstract

Propamocarb hydrochloride is a systemic fungicide belonging to the carbamate class of chemicals. It is widely utilized in agriculture to control a range of plant diseases caused by Oomycete pathogens, such as *Pythium* and *Phytophthora* species.^{[1][2][3]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies for **Propamocarb hydrochloride**. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.

Chemical Structure and Physicochemical Properties

Propamocarb hydrochloride is the hydrochloride salt of Propamocarb.^{[3][4]} The addition of hydrochloric acid enhances its water solubility and stability.^[3] The chemical structure of **Propamocarb hydrochloride** is presented below.

Chemical Structure of Propamocarb Hydrochloride



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Caption: Chemical structure of **Propamocarb hydrochloride**.

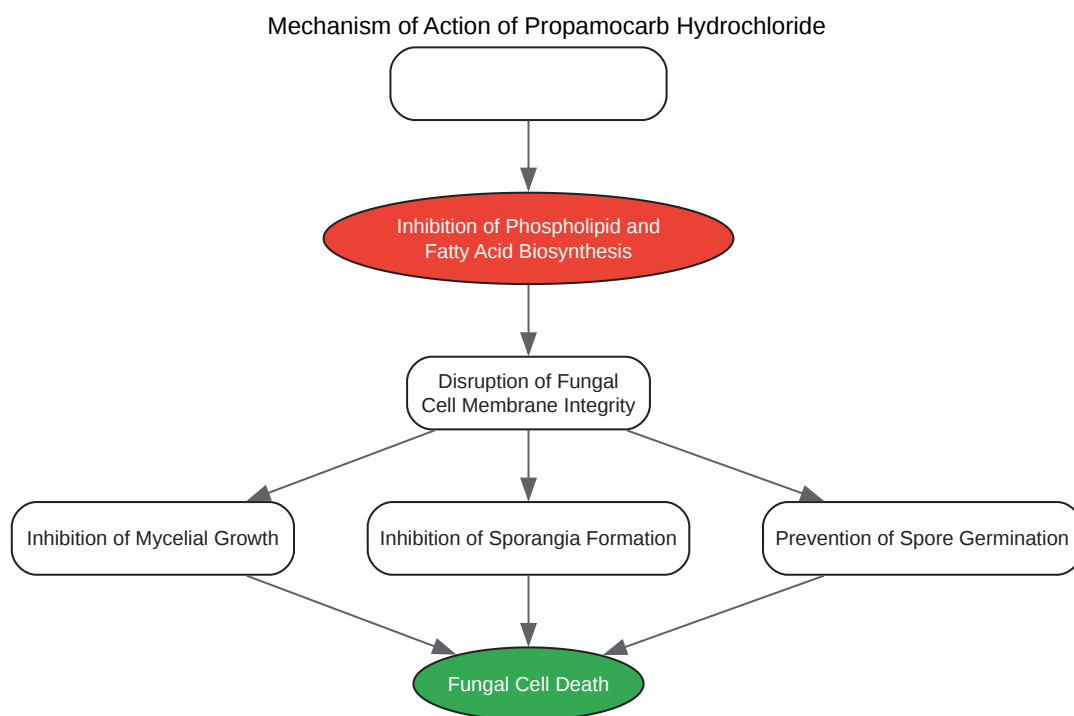
Physicochemical Data

A summary of the key physicochemical properties of **Propamocarb hydrochloride** is provided in the table below.

Property	Value	Reference
IUPAC Name	propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride	[5][6]
CAS Number	25606-41-1	[4][7]
Molecular Formula	C ₉ H ₂₁ ClN ₂ O ₂	[5][7][8]
Molecular Weight	224.73 g/mol	[6][7]
Boiling Point	272.3°C at 760 mmHg	[6]
Flash Point	>100 °C (>212 °F)	[9]
Water Solubility	9.0 x 10 ⁵ mg/L at 20°C, pH 7.0	[9]
LogP (Kow)	1.12	[9]
Vapor Pressure	5.48 x 10 ⁻² mm Hg at 25°C	[9]

Mechanism of Action

Propamocarb hydrochloride functions as a systemic fungicide with protective action.[8][10] It is absorbed by the roots and leaves and translocated throughout the plant.[3][8] The primary mode of action involves the inhibition of phospholipid and fatty acid biosynthesis in the fungal cell membrane.[1][2][11] This disruption of cell membrane integrity leads to the cessation of mycelial growth, inhibition of sporangia formation, and prevention of spore germination, ultimately causing the death of the pathogenic fungus.[2] Due to its unique mechanism, there is no known cross-resistance with other oomycete-controlling fungicides.[2]

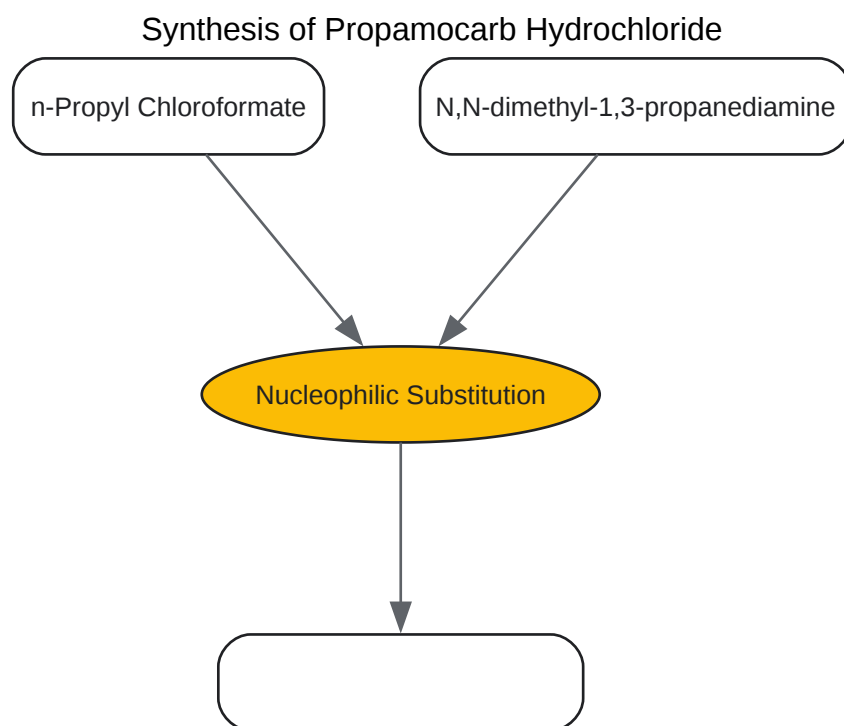


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Caption: Simplified signaling pathway of Propamocarb's fungicidal action.

Synthesis of Propamocarb Hydrochloride

The synthesis of **Propamocarb hydrochloride** is typically achieved through the reaction of n-propyl chloroformate with N,N-dimethyl-1,3-propanediamine.[7][8] This nucleophilic substitution reaction involves the amine group of N,N-dimethyl-1,3-propanediamine attacking the electrophilic carbonyl carbon of n-propyl chloroformate.[3]



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Caption: Logical relationship in the synthesis of **Propamocarb hydrochloride**.

Experimental Protocol for Synthesis

The following is a generalized protocol based on patented synthesis methods.[\[8\]](#)[\[12\]](#)[\[13\]](#)

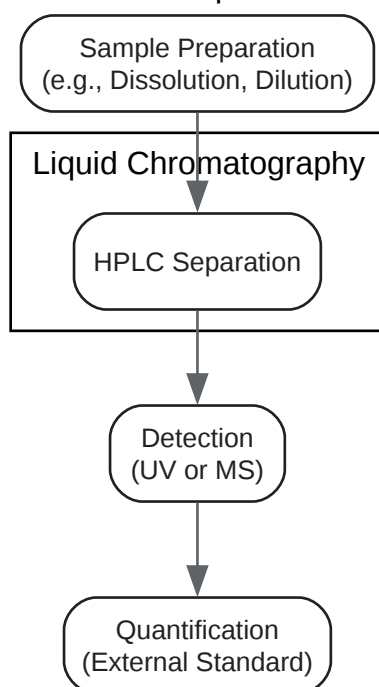
- **Reaction Setup:** To a reaction vessel, add measured amounts of N,N-dimethyl-1,3-propanediamine, water, and an anti-hydrolysis agent.[\[8\]](#)[\[13\]](#)
- **Addition of Reactant:** While stirring and maintaining the temperature between 23-28°C, slowly add n-propyl chloroformate dropwise over a period of 7-8 hours.[\[8\]](#)[\[13\]](#)
- **pH Adjustment and Reaction:** Adjust the pH of the reaction mixture to between 5 and 7.[\[13\]](#) Allow the reaction to proceed for an additional 2-6 hours under thermal insulation.[\[8\]](#)[\[12\]](#)[\[13\]](#)

- Dehydration: Following the reaction, perform vacuum dehydration at a reduced pressure and a temperature not exceeding 110°C to remove water.[8]
- Product Isolation: The final product, **Propamocarb hydrochloride**, is discharged after dehydration.[8] The yield of this process can be greater than 95%.[14]

Analytical Methodologies

The quantification of **Propamocarb hydrochloride** in various matrices is crucial for quality control and residue analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed methods.[15][16][17][18]

Analytical Workflow for Propamocarb Hydrochloride



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Caption: A generalized experimental workflow for the analysis of Propamocarb.

Experimental Protocol for HPLC Analysis

This protocol is based on the CIPAC method for the determination of **Propamocarb hydrochloride** in soluble concentrate (SL) formulations.[\[18\]](#)[\[19\]](#)

- Standard Preparation: Accurately weigh a known amount of **Propamocarb hydrochloride** reference standard and dissolve it in methanol to prepare a standard solution of known concentration.[\[15\]](#)
- Sample Preparation: Accurately weigh a sample of the formulation containing **Propamocarb hydrochloride** and dissolve it in methanol.[\[18\]](#)
- Chromatographic Conditions:
 - Column: Silica gel, 5 µm particle size.[\[15\]](#)
 - Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS-compatible methods, formic acid should be used instead of phosphoric acid.[\[16\]](#)
 - Flow Rate: Typically 1.0 - 2.0 mL/min.
 - Injection Volume: 10 µL.[\[15\]](#)
 - Detection: UV detector at an appropriate wavelength or a mass spectrometer.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Compare the peak area of **Propamocarb hydrochloride** in the sample chromatogram with that of the standard chromatogram to calculate the concentration of the active ingredient.[\[15\]](#)[\[18\]](#)

Experimental Protocol for LC-MS Analysis in Wine

This protocol is adapted from a method for determining Propamocarb residues in wine.[\[17\]](#)

- Sample Preparation: Dilute red wine samples 40-fold and white wine samples 20-fold with water.[\[17\]](#)

- LC-MS Conditions:
 - Chromatography: Perform liquid chromatography with a mobile phase gradient.
 - Mass Spectrometry: Use electrospray ionization (ESI) in positive mode.[17]
 - Detection: Monitor for the protonated molecular species of Propamocarb at m/z 189.[17]
- Calibration and Quantification: Use matrix-matched calibrant solutions to create a calibration curve for quantification. The reported limit of detection is 0.025 mg/kg for white wine and 0.05 mg/kg for red wine.[17]

Spectroscopic Data

Mass spectrometry is a key tool for the identification and confirmation of Propamocarb.

- GC-MS: In Gas Chromatography-Mass Spectrometry, the mass spectrum of standard Propamocarb shows characteristic abundant ions at m/z 72, 129, 143, and 188, with a base peak at m/z 58.[20]
- LC-MS (ESI+): In Liquid Chromatography-Mass Spectrometry with positive electrospray ionization, Propamocarb is detected as the protonated molecule $[M+H]^+$ at m/z 189.[9][17]

Conclusion

Propamocarb hydrochloride remains a significant fungicide for the control of Oomycete pathogens in agriculture. Its systemic activity and unique mode of action make it a valuable tool in disease management and resistance management programs. The synthetic routes are well-established, and robust analytical methods are available for its quantification in various matrices. This guide provides a comprehensive technical overview to aid researchers and professionals in their work with this important compound.

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